

# An In-depth Technical Guide to 4-Amino-4-phenylcyclohexan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Amino-4-phenylcyclohexan-1-ol

CAS No.: 95261-38-4

Cat. No.: B13595731

[Get Quote](#)

This guide serves as a detailed reference for researchers, scientists, and drug development professionals on the chemical properties, stereochemistry, synthesis, and potential applications of **4-Amino-4-phenylcyclohexan-1-ol**. It provides a systematic overview of its nomenclature, analytical characterization, and relevance as a structural motif in medicinal chemistry.

## Core Structure, Nomenclature, and Stereochemistry

The compound **4-Amino-4-phenylcyclohexan-1-ol** is a substituted cyclohexanol derivative. Its structure contains a cyclohexane ring with an amino group (-NH<sub>2</sub>), a phenyl group (-C<sub>6</sub>H<sub>5</sub>), and a hydroxyl group (-OH) as substituents.

## IUPAC Nomenclature

The systematic naming of this compound and its stereoisomers follows the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC).

- **Parent Structure:** The principal functional group is the alcohol, making "cyclohexanol" the base name.<sup>[1]</sup> The carbon atom bearing the hydroxyl group is assigned the lowest possible number, which is locant 1.<sup>[2][3]</sup>

- Substituents: The amino and phenyl groups are treated as substituents. Following IUPAC rules, substituents are listed in alphabetical order.[4]
- Numbering: Numbering of the ring proceeds to give the substituents the lowest possible locants. In this case, both the amino and phenyl groups are at position 4.

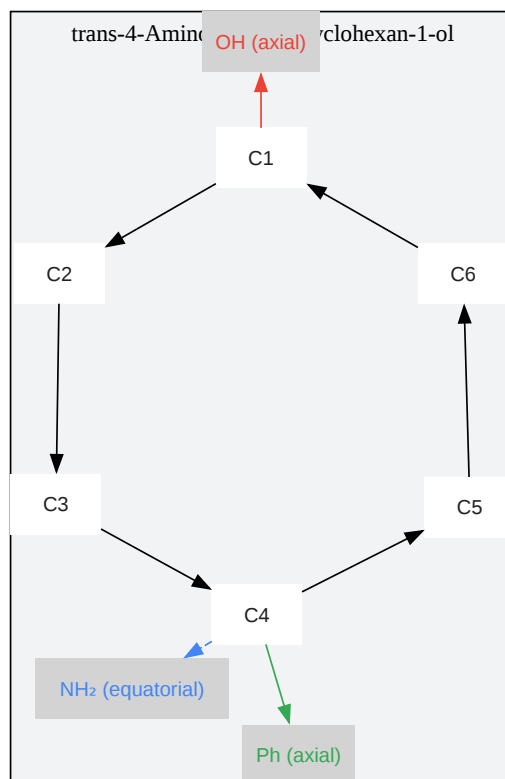
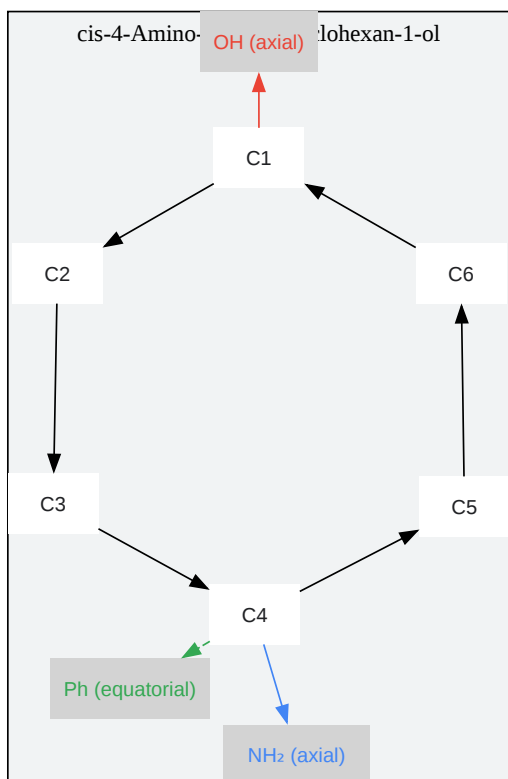
Therefore, the general IUPAC name is **4-Amino-4-phenylcyclohexan-1-ol**.

## Stereoisomerism

The structure of **4-Amino-4-phenylcyclohexan-1-ol** has two stereogenic centers at carbon C1 (bearing the -OH group) and C4 (bearing both -NH<sub>2</sub> and -Ph groups). This gives rise to diastereomers, which are designated using cis and trans descriptors.[2]

- cis-isomer: The hydroxyl group at C1 and the amino/phenyl groups at C4 are on the same face of the cyclohexane ring.
- trans-isomer: The hydroxyl group at C1 and the amino/phenyl groups at C4 are on opposite faces of the ring.

The conformational stability of these isomers is a critical factor in their chemical behavior. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] In this conformation, substituents can be in either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are more stable.



[Click to download full resolution via product page](#)

Chair conformations of cis and trans stereoisomers.

## Synthesis and Manufacturing

The synthesis of **4-Amino-4-phenylcyclohexan-1-ol** derivatives typically starts from a readily available precursor, 4-phenylcyclohexanone. The synthetic strategy involves two key transformations: the introduction of the amino group at C4 and the reduction of the ketone at C1.

## Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-N and O-H bonds, pointing to 4-phenylcyclohexanone as a key starting material. The amino group can be introduced via a Strecker synthesis or related methods, followed by reduction of the ketone.

## Experimental Protocol: Synthesis from 4-Phenylcyclohexanone

This protocol outlines a generalized, two-step procedure for synthesizing a mixture of the cis and trans isomers. The separation of diastereomers would require further purification steps like column chromatography or fractional crystallization.

### Step 1: Synthesis of 4-Amino-4-phenylcyclohexanone

This step introduces the amino group at the C4 position, geminal to the phenyl group. A common method is the Strecker amino acid synthesis, adapted for ketones. An alternative involves a Bucherer-Bergs reaction or reductive amination of a precursor. A key synthetic route described in the literature involves the displacement of cyanide from an alpha-aminonitrile intermediate.<sup>[5]</sup>

### Step 2: Reduction of the Ketone

The ketone functionality of 4-Amino-4-phenylcyclohexanone is reduced to a secondary alcohol. The choice of reducing agent can influence the diastereoselectivity of the reaction.

- Reagents and Materials:
  - 4-Amino-4-phenylcyclohexanone
  - Sodium borohydride ( $\text{NaBH}_4$ )
  - Methanol (MeOH)
  - Dichloromethane (DCM)
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath
- Procedure:
  - Dissolve 4-Amino-4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask.
  - Cool the solution in an ice bath to 0 °C with stirring.
  - Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Causality:  $\text{NaBH}_4$  is a mild reducing agent that selectively reduces the ketone to an alcohol without affecting the phenyl ring.
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Once the starting material is consumed, quench the reaction by slowly adding water.
  - Remove the methanol under reduced pressure.
  - Extract the aqueous residue with dichloromethane (3x).
  - Wash the combined organic layers with saturated  $\text{NaHCO}_3$  solution, then with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo to yield the crude product, a mixture of cis- and trans-**4-Amino-4-phenylcyclohexan-1-ol**.



[Click to download full resolution via product page](#)

Generalized synthetic workflow.

## Analytical Characterization

Proper characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[6]

Technique	Purpose	Expected Observations
$^1\text{H}$ NMR	Structural elucidation and determination of diastereomeric ratio.	Signals for aromatic protons (phenyl group), cyclohexyl protons, and distinct signals for axial vs. equatorial protons. The coupling constants can help determine the cis/trans configuration.
$^{13}\text{C}$ NMR	Carbon framework confirmation.	Signals corresponding to the phenyl carbons, and six distinct signals for the cyclohexyl carbons, confirming the molecular symmetry.
Mass Spec.	Molecular weight determination.	A molecular ion peak corresponding to the calculated molecular weight (e.g., for $\text{C}_{12}\text{H}_{17}\text{NO}$ , M.W. = 191.27 g/mol ). <sup>[7][8]</sup>
IR Spec.	Functional group identification.	Broad peak around 3300-3500 $\text{cm}^{-1}$ (O-H and N-H stretching), peaks around 3000-3100 $\text{cm}^{-1}$ (aromatic C-H), and 2850-2950 $\text{cm}^{-1}$ (aliphatic C-H).
HPLC	Purity assessment and separation of isomers.	Reverse-phase HPLC can be used to separate the cis and trans isomers and determine the purity of the final product. <sup>[9]</sup>

## Applications in Medicinal Chemistry and Drug Development

The 4-amino-4-phenylcyclohexane scaffold is a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents.[10] Its rigid, three-dimensional structure allows for specific interactions with biological targets.[11]

## Analgesic Agents

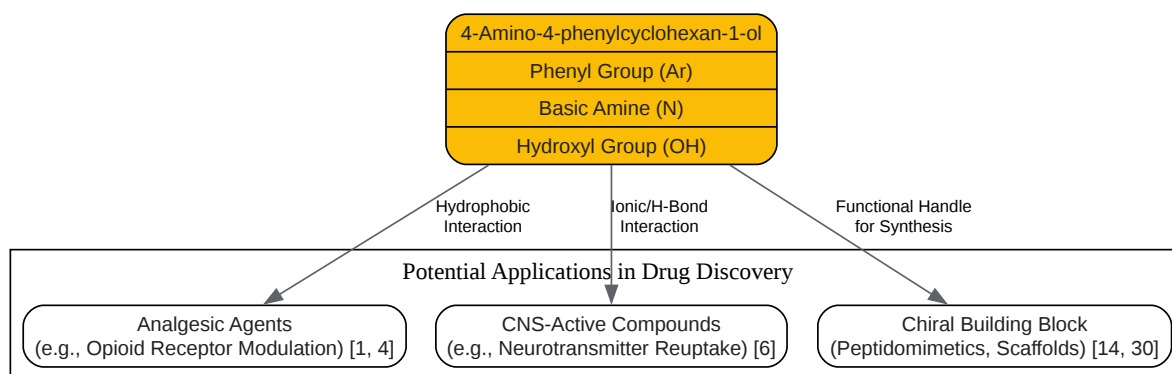
Derivatives of 4-amino-4-arylcyclohexanones and their corresponding alcohols have been investigated for their analgesic properties.[5][10] The core structure shares features with known analgesics, suggesting potential interactions with opioid or other pain-related receptors.[12] The relative orientation of the phenyl, amino, and hydroxyl groups is critical for receptor binding and subsequent biological activity.

## CNS-Active Compounds

The phenylcyclohexylamine motif is present in a variety of compounds with activity in the central nervous system. By modifying the substituents on the amino group and the phenyl ring, chemists can modulate the pharmacological profile to target different receptors and transporters. For instance, related structures have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4).[13]

## Building Block for Complex Molecules

Beyond its own potential bioactivity, **4-Amino-4-phenylcyclohexan-1-ol** serves as a versatile chiral building block.[14] The amino and hydroxyl groups provide two points for further chemical modification, enabling its incorporation into larger, more complex molecules, such as peptide mimetics or constrained ligands.[15] The cyclohexane core acts as a rigid scaffold to orient functional groups in a defined three-dimensional space, which is a key strategy in modern drug design to enhance binding affinity and selectivity.[11]



[Click to download full resolution via product page](#)

Role as a pharmacophore and synthetic building block.

## Conclusion

**4-Amino-4-phenylcyclohexan-1-ol** is a chemically significant molecule with considerable stereochemical complexity. Its synthesis from common starting materials like 4-phenylcyclohexanone is well-established, though control of stereochemistry remains a key challenge. The rigid cyclohexane framework, combined with the functionally important amino, phenyl, and hydroxyl groups, makes this scaffold highly valuable for the design and development of novel therapeutics, particularly in the area of analgesia and CNS disorders. A thorough understanding of its synthesis and analytical characterization is fundamental for any researcher aiming to exploit its potential in drug discovery.

## References

- Flick, K., Frankus, E., & Friderichs, E. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanols (author's transl)]. *Arzneimittel-Forschung*, 28(1a), 107-13. [\[Link\]](#)
- Powers, Z. J., & Anslyn, E. V. (2018). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A

Demonstration Using 2-Aminocyclohexanol and Chemometrics. ACS Central Science, 4(11), 1546–1552. [\[Link\]](#)

- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivatives. Journal of Medicinal Chemistry, 24(3), 341-6. [\[Link\]](#)
- PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. [\[Link\]](#)
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-30. [\[Link\]](#)
- Kim, D., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2647-52. [\[Link\]](#)
- Chemistry Stack Exchange. (2012). Proper IUPAC name of a substituted cyclohexenol. Stack Exchange. [\[Link\]](#)
- Gandomkar, S., et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(22), 5760-5764. [\[Link\]](#)
- de Oliveira, R. B., et al. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Bioorganic & Medicinal Chemistry, 11(2), 293-303. [\[Link\]](#)
- University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of Calgary. [\[Link\]](#)
- Professor Academy. (n.d.). IUPAC Nomenclature & Principles of Stereochemistry. Professor Academy. [\[Link\]](#)

- Luan, C. H., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. *Bioorganic & Medicinal Chemistry Letters*, 15(22), 4910-4. [[Link](#)]
- Lednicer, D. (1984). U.S. Patent No. 4,460,604.
- PubChemLite. (n.d.). 4-amino-1-phenylcyclohexan-1-ol. Université du Luxembourg. [[Link](#)]
- Michigan State University. (n.d.). Organic Nomenclature. MSU Chemistry. [[Link](#)]
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). Trans-4-Aminocyclohexanol Impurity. Anant Labs. [[Link](#)]
- Pharmacompass. (n.d.). Trans-4-Aminocyclohexanol. Pharmacompass. [[Link](#)]
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. *Tetrahedron*, 57(14), 2745-2755. [[Link](#)]
- Zeug, W., et al. (2002). European Patent No. EP0909753B1.
- Pharmaffiliates. (n.d.). trans-4-Aminocyclohexanol. Pharmaffiliates. [[Link](#)]
- NIST. (n.d.). Cyclohexanol, 4-phenyl-. NIST WebBook. [[Link](#)]
- Shah, T. K., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. *Organic letters*, 15(21), 5582-5585. [[Link](#)]
- Oakwood Chemical. (n.d.). 4-amino-4-phenylCyclohexanone. Oakwood Chemical. [[Link](#)]
- Modebrlu, U., & Baby, B. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. *Journal of Drug Delivery and Therapeutics*, 9(4), 625-632. [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. professoracademy.com](https://professoracademy.com) [professoracademy.com]
- [2. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [3. cuyamaca.edu](https://cuyamaca.edu) [cuyamaca.edu]
- [4. Organic Nomenclature](http://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- [5. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [6. jddtonline.info](https://jddtonline.info) [jddtonline.info]
- [7. chemscene.com](https://chemscene.com) [chemscene.com]
- [8. PubChemLite - 4-amino-1-phenylcyclohexan-1-ol \(C12H17NO\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- [9. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [10. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [11. img01.pharmablock.com](https://img01.pharmablock.com) [img01.pharmablock.com]
- [12. \[Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles \(author's transl\)\] - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [13. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [14. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [15. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-4-phenylcyclohexan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13595731/docs#an-in-depth-technical-guide-to-4-amino-4-phenylcyclohexan-1-ol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)